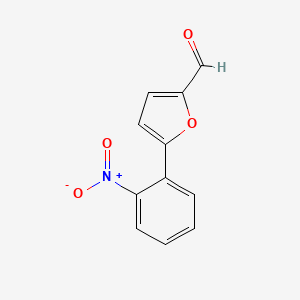

5-(2-Nitrophenyl)-2-furaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYRUURYXPVDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350089 | |

| Record name | 5-(2-Nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20000-96-8 | |

| Record name | 5-(2-Nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Nitrophenyl)furfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Nitrophenyl)-2-furaldehyde: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(2-Nitrophenyl)-2-furaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, synthesis, and known biological activities, presenting quantitative data in accessible formats and outlining relevant experimental methodologies.

Chemical Identity and Structure

This compound is an organic compound featuring a furan ring substituted with a nitrophenyl group at the 5-position and an aldehyde group at the 2-position.

Chemical Structure:

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 20000-96-8[1] |

| Molecular Formula | C₁₁H₇NO₄[1] |

| Molecular Weight | 217.18 g/mol [1] |

| IUPAC Name | 5-(2-nitrophenyl)furan-2-carbaldehyde |

| SMILES | O=Cc1ccc(o1)c2ccccc2--INVALID-LINK--[O-] |

| InChI Key | QBYRUURYXPVDAK-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Yellow crystalline solid[2] |

| Melting Point | 94-97 °C[1] |

| Boiling Point | 105-107 °C at 30 mmHg[1] |

| Solubility | Soluble in organic solvents like ethanol and diethyl ether; insoluble in water.[2] |

Synthesis and Characterization

This compound can be synthesized through various organic reactions, with the Suzuki-Miyaura coupling being a common and effective method.

Synthesis Workflow

Caption: Suzuki-Miyaura coupling for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the synthesis of aryl-substituted furans via Suzuki-Miyaura coupling is as follows. Note that specific quantities and reaction conditions may require optimization.

-

Reaction Setup: To a solution of 5-bromo-2-furaldehyde in a suitable solvent (e.g., 1,4-dioxane), add (2-nitrophenyl)boronic acid, a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride, and an aqueous solution of a base (e.g., 2M sodium carbonate).[3]

-

Reaction Execution: The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 90 °C) overnight.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.[3] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield the pure this compound.

Characterization

The structure and purity of the synthesized compound are confirmed by standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.[3][4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aldehyde carbonyl group (around 1670 cm⁻¹), the nitro group (around 1526 cm⁻¹), and the aromatic C-H and C=C bonds.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.[3][4]

Chemical Reactivity

The presence of the aldehyde and nitro functional groups makes this compound a versatile intermediate for further chemical transformations.

Caption: Key reactions of the title compound.

-

Condensation Reactions: The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imines (Schiff bases) and hydrazones.[2]

-

Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack. For instance, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.[2]

-

Electrophilic Aromatic Substitution: The nitrophenyl ring can undergo further electrophilic substitution reactions, although the nitro group is deactivating.

Biological Activity and Potential Applications

Derivatives of 5-nitrofuran are known to exhibit a range of biological activities, suggesting that this compound could be a valuable scaffold in drug discovery.

Table 3: Reported Biological Activities of Related Nitrofuran Derivatives

| Activity | Description | References |

| Antibacterial | Derivatives have shown activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. | [5][6] |

| Antifungal | Some nitrofuran derivatives exhibit activity against fungal pathogens such as Candida albicans. | [4][7] |

| Anticancer | Certain 5-nitrofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines. | [8] |

| Trypanocidal | Hydrazone derivatives of 5-nitro-2-furaldehyde have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. |

Mechanism of Action

The biological activity of many nitroaromatic compounds, including nitrofurans, is often attributed to the enzymatic reduction of the nitro group within the target cells. This process can lead to the formation of reactive nitroso and hydroxylamino intermediates, which can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.

Caption: General mechanism of nitrofuran bioactivity.

Drug Development Potential

The diverse biological activities of nitrofuran derivatives make this compound an attractive starting point for the development of new therapeutic agents. Its chemical structure can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of various hydrazone derivatives has been a successful strategy in developing potent trypanocidal agents.

Experimental Protocols for Biological Evaluation

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial and antifungal activity of this compound and its derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[9]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compound on mammalian cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be calculated.[2]

Conclusion

This compound is a versatile chemical entity with a well-defined structure and a range of interesting chemical and potential biological properties. Its synthesis is achievable through established methods like the Suzuki-Miyaura coupling, and its reactive functional groups provide a platform for the generation of diverse chemical libraries. The known antimicrobial and cytotoxic activities of related nitrofuran compounds underscore the potential of this compound as a lead scaffold for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. Buy this compound (EVT-296925) | 20000-96-8 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

5-(2-Nitrophenyl)-2-furaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Nitrophenyl)-2-furaldehyde, a member of the nitrofuran class of compounds. While detailed biological data and specific signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide extrapolates from the broader class of nitrofurans to offer insights into its potential applications, mechanism of action, and synthetic considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry, summarizing key chemical data, outlining relevant experimental protocols for related compounds, and visualizing the established mechanism of action for nitrofurans.

Core Compound Information

This compound is a synthetic organic compound characterized by a furan ring substituted with a nitrophenyl group. Its chemical properties are foundational to its potential biological activity, which is largely inferred from the well-studied class of nitrofuran antimicrobials.

| Property | Value |

| CAS Number | 20000-96-8 |

| Molecular Formula | C₁₁H₇NO₄ |

| Molecular Weight | 217.18 g/mol |

| Synonyms | 5-(2-Nitrophenyl)furfural, 5-(2-Nitrophenyl)-2-furancarboxaldehyde |

Potential Biological Activity and Mechanism of Action

While specific studies on this compound are limited, the broader class of nitrofurans are known for their antimicrobial properties. It is hypothesized that this compound, like other nitrofurans, acts as a prodrug that requires reductive activation within the target pathogen to exert its biological effect.[1][2]

The antimicrobial mechanism of nitrofuran derivatives is generally understood to be a multi-targeted process initiated by the reduction of the 5-nitro group.[1][2] This reduction is catalyzed by bacterial nitroreductases (both Type I and Type II), leading to the formation of highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives.[1][2][3] These reactive species are non-specific in their action and can damage a variety of cellular macromolecules, including:

-

DNA and RNA: Causing lesions and strand breaks.[2]

-

Proteins: Inhibiting protein synthesis, including ribosomal proteins.[2]

-

Metabolic Pathways: Disrupting bacterial enzyme systems, particularly those involved in energy metabolism.[2]

This multi-targeted approach is a significant advantage, as it is believed to contribute to a lower incidence of bacterial resistance development.[2]

Synthesis and Experimental Protocols

General Experimental Workflow for Synthesis of Nitrofuran Derivatives

The following diagram illustrates a general workflow for the synthesis and characterization of nitrofuran derivatives, which could be adapted for this compound.

Example Protocol: Synthesis of 5-Nitro-2-furaldehyde Diacetate

This protocol describes the synthesis of a related precursor, 5-nitro-2-furaldehyde diacetate, which can be subsequently converted to 5-nitro-2-furaldehyde.[4]

Materials:

-

Acetic anhydride

-

Fuming nitric acid (d=1.5 g/ml)

-

2-furaldehyde diacetate

-

40% Sodium hydroxide solution

-

Pyridine

-

Ice

-

Dilute acetic acid

-

Ethanol

Procedure:

-

A mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid is prepared at 0°C.

-

A solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride is added dropwise over 30-40 minutes, maintaining the temperature at or below -5°C.

-

The mixture is stirred for 3 hours and then poured onto ice.

-

With stirring, 40% sodium hydroxide solution is added until the separation of an oil is complete.

-

The aqueous layer is removed, and an equal volume of pyridine is cautiously added in small portions to the oil.

-

After warming for a period, the mixture is diluted with 2-3 parts of ice-water by volume.

-

The resulting precipitate is filtered off and washed with dilute acetic acid and then with water until free of pyridine.

-

The crude 5-nitro-2-furaldehyde diacetate can be recrystallized from ethanol.

Quantitative Data on Related Compounds

While specific quantitative biological activity data for this compound is not available, studies on other 5-nitrofuran derivatives demonstrate their potential as antimicrobial and antitubercular agents.

In Vitro Antitubercular Activity of 5-Nitrofuran-2-yl Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-nitrofuran-2-yl derivatives against Mycobacterium tuberculosis H37Rv.[5]

| Compound | R Group on Thiosemicarbazide | MIC (µM) - Log Phase | MIC (µM) - Starved |

| 4p | 5-Chloro-pyridin-2-yl | 1.2 | 38.3 |

| 4r | 3,5-Dibromo-pyridin-2-yl | 0.22 | 13.9 |

| Isoniazid (Standard) | - | 0.66 | >455.8 |

| Rifampicin (Standard) | - | 0.23 | 75.9 |

Note: The parent compound for these derivatives is 5-nitro-2-furaldehyde, not this compound.

In Vitro Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives of 5-Nitrofuran

This table shows the MIC values for a lead compound derived from 5-nitrofuran against several ESKAPE pathogens.[6]

| Compound | Bacterial Strain | MIC (µg/mL) |

| 4a | Enterobacter cloacae | 0.25 |

| 4a | Staphylococcus aureus | 0.06 |

| 4a | Klebsiella pneumoniae | 0.25 |

| 4a | Enterococcus faecalis | 0.25 |

Note: Compound 4a is N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation within the field of antimicrobial drug discovery. Based on the well-established mechanism of action of the nitrofuran class, it is plausible that this compound could exhibit biological activity following reductive activation. The lack of specific biological data for this compound highlights an opportunity for future research. Key areas for investigation would include:

-

Synthesis and Characterization: Development and optimization of a reliable synthetic route for this compound and its derivatives.

-

In Vitro and In Vivo Studies: Comprehensive screening for antimicrobial activity against a broad panel of pathogens, including multidrug-resistant strains.

-

Mechanism of Action Studies: Elucidation of the specific cellular targets and pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features that enhance potency and reduce toxicity.

This technical guide provides a starting point for researchers interested in exploring the potential of this compound and related nitrofuran compounds in the ongoing search for novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 5-(2-Nitrophenyl)-2-furaldehyde from 2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(2-Nitrophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Meerwein arylation of 2-furaldehyde, a classic and effective method for the formation of carbon-carbon bonds between aryl groups and activated alkenes. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for the synthesized compound.

Reaction Overview: The Meerwein Arylation

The synthesis of this compound from 2-furaldehyde is achieved through a Meerwein arylation reaction. This reaction involves the addition of an aryl diazonium salt, in this case, 2-nitrobenzenediazonium chloride, to an electron-poor alkene, 2-furaldehyde. The reaction is typically catalyzed by a copper salt, which facilitates the generation of an aryl radical from the diazonium salt.

The overall transformation can be summarized as follows:

2-Furaldehyde reacts with 2-nitrobenzenediazonium chloride in the presence of a copper catalyst to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₇NO₄ | [1] |

| Molecular Weight | 217.18 g/mol | [1] |

| Appearance | Orange-brown crystalline powder | |

| Melting Point | 94-97 °C | |

| Boiling Point | 105-107 °C at 30 mmHg | |

| Yield | Not explicitly reported for this specific derivative in the searched literature. General yields for similar reactions vary. | |

| ¹H NMR (DMSO-d₆, δ, ppm) | 9.65 (s, 1H, CHO), 8.15 (d, 1H), 7.95 (t, 1H), 7.80 (t, 1H), 7.70 (d, 1H), 7.45 (d, 1H), 7.20 (d, 1H) | |

| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2850 (C-H aldehyde), ~1670 (C=O aldehyde), ~1520 (NO₂ asymmetric), ~1350 (NO₂ symmetric) |

Note: Spectroscopic data are predicted based on the structure and data for similar compounds, as specific experimental spectra were not available in the searched literature.

Experimental Protocols

The synthesis of this compound involves two main stages: the preparation of the 2-nitrobenzenediazonium chloride salt and the subsequent Meerwein arylation reaction with 2-furaldehyde.

Preparation of 2-Nitrobenzenediazonium Chloride (in situ)

This procedure outlines the diazotization of 2-nitroaniline to form the corresponding diazonium salt, which is used immediately in the next step without isolation.

Materials:

-

2-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

A mixture of 2-nitroaniline, concentrated hydrochloric acid, and water is prepared in a beaker.

-

The mixture is heated gently to obtain a clear solution of 2-nitroaniline hydrochloride.

-

The solution is then cooled to 0-5 °C in an ice-salt bath with constant stirring.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 2-nitroaniline hydrochloride solution. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains 2-nitrobenzenediazonium chloride and is used directly in the Meerwein arylation step.

Meerwein Arylation of 2-Furaldehyde

This protocol describes the copper-catalyzed reaction of the in situ prepared 2-nitrobenzenediazonium chloride with 2-furaldehyde.

Materials:

-

Solution of 2-nitrobenzenediazonium chloride (from the previous step)

-

2-Furaldehyde

-

Copper(II) Chloride (CuCl₂) or other suitable copper salt

-

Acetone or another suitable organic solvent

-

Sodium Bicarbonate solution (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

To the cold (0-5 °C) solution of 2-nitrobenzenediazonium chloride, a solution of 2-furaldehyde in a suitable solvent (e.g., acetone) is added.

-

An aqueous solution of the copper chloride catalyst is then added portion-wise, while maintaining the temperature below 10 °C.

-

After the addition of the catalyst, the reaction mixture is allowed to warm to room temperature and is stirred vigorously for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is then extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with water and brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to afford an orange-brown crystalline solid.

Visualizations

Reaction Pathway

The following diagram illustrates the overall synthetic pathway from 2-nitroaniline and 2-furaldehyde to the final product, this compound.

Caption: Synthetic pathway for this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis.

References

Spectroscopic Profile of 5-(2-Nitrophenyl)-2-furaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 5-(2-Nitrophenyl)-2-furaldehyde (CAS No. 20000-96-8). While a complete, publicly available experimental dataset for this specific ortho-substituted isomer is not readily found in the reviewed literature, this document presents relevant information based on closely related analogs and general spectroscopic principles. The data for the para-substituted isomer, 5-(4-Nitrophenyl)-2-furaldehyde, is included for comparative purposes, alongside standardized experimental protocols.

Molecular Structure and Properties

This compound is a furan derivative with a molecular formula of C₁₁H₇NO₄ and a molecular weight of 217.18 g/mol . Its structure features a furan ring substituted at the 5-position with a 2-nitrophenyl group and at the 2-position with an aldehyde group.

Spectroscopic Data Summary

Detailed experimental spectroscopic data for this compound is not available in the public domain based on the conducted search. For illustrative purposes, the following tables summarize the spectroscopic data for the closely related isomer, 5-(4-Nitrophenyl)-2-furaldehyde .

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 5-(4-Nitrophenyl)-2-furaldehyde

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables present typical ¹H and ¹³C NMR chemical shifts for 5-(4-Nitrophenyl)-2-furaldehyde, which can serve as an estimation for the ortho-isomer, though significant differences, particularly in the aromatic region, are expected due to the different substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for 5-(4-Nitrophenyl)-2-furaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.71 | s | Aldehydic proton |

| 8.35 | d | Protons ortho to nitro group |

| 8.00 | d | Protons meta to nitro group |

| 7.50 | d | Furan ring proton |

| 7.40 | d | Furan ring proton |

Table 2: ¹³C NMR Spectroscopic Data for 5-(4-Nitrophenyl)-2-furaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 177.5 | Aldehydic carbon |

| 155.0 | Furan carbon C5 |

| 152.0 | Furan carbon C2 |

| 148.0 | Phenyl carbon C4 (attached to NO₂) |

| 135.0 | Phenyl carbon C1 (attached to furan) |

| 125.0 | Phenyl carbons C2, C6 |

| 124.0 | Phenyl carbons C3, C5 |

| 120.0 | Furan carbon C3 |

| 112.0 | Furan carbon C4 |

Infrared (IR) Spectroscopy Data of 5-(4-Nitrophenyl)-2-furaldehyde

IR spectroscopy provides information about the functional groups present in a molecule. The table below lists characteristic absorption bands for 5-(4-Nitrophenyl)-2-furaldehyde.

Table 3: IR Spectroscopic Data for 5-(4-Nitrophenyl)-2-furaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O stretching (aldehyde) |

| ~1595, ~1470 | Medium-Strong | Aromatic C=C stretching |

| ~1520, ~1340 | Strong | N-O stretching (nitro group) |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |

| ~3100 | Weak | Aromatic C-H stretching |

| ~1250 | Medium | C-N stretching |

| ~1020 | Medium | C-O-C stretching (furan) |

Mass Spectrometry (MS) Data of 5-(4-Nitrophenyl)-2-furaldehyde

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 5-(4-Nitrophenyl)-2-furaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 217 | High | [M]⁺ (Molecular ion) |

| 187 | Moderate | [M-NO]⁺ |

| 171 | Moderate | [M-NO₂]⁺ |

| 141 | Moderate | [M-NO₂-CO]⁺ |

| 115 | High | [C₇H₅O]⁺ |

Experimental Protocols

While specific protocols for this compound are not available, the following are general, standardized methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300 MHz or 400 MHz for ¹H NMR and 75 MHz or 100 MHz for ¹³C NMR.

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

Data Acquisition : Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed.

IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or PerkinElmer Spectrum.

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method.

-

Sample Preparation : The sample is introduced into the instrument, often after separation by chromatography. For direct infusion, a dilute solution of the compound in a suitable volatile solvent is used.

-

Data Acquisition : The instrument is set to scan over a specific mass-to-charge (m/z) range. In EI, a standard electron energy of 70 eV is typically used.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.

Physical and chemical properties of 5-(2-Nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(2-Nitrophenyl)-2-furaldehyde (CAS No. 20000-96-8), a heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document details the compound's known physical characteristics, chemical reactivity, and potential biological mechanisms of action. Included are detailed experimental protocols for its synthesis, spectroscopic data for characterization, and a visualization of its putative antimicrobial signaling pathway.

Introduction

This compound is an organic compound featuring a furan ring substituted with a nitrophenyl group and an aldehyde functional group. This molecular architecture makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery where the nitrofuran scaffold is a known pharmacophore with established antimicrobial properties. The presence of the nitro group and the aldehyde functionality imparts specific reactivity to the molecule, making it a versatile building block for various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 20000-96-8 | [1][2] |

| Molecular Formula | C₁₁H₇NO₄ | [1][2] |

| Molecular Weight | 217.18 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 94-97 °C | |

| Boiling Point | 105-107 °C at 30 mmHg |

Chemical Properties

This compound exhibits reactivity characteristic of both aromatic nitro compounds and aldehydes. The aldehyde group can readily undergo nucleophilic addition and condensation reactions, while the nitrophenyl group can be subject to reduction of the nitro moiety. The furan ring itself can participate in various aromatic substitution reactions.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy (Reference Data for 5-(4-Nitrophenyl)-2-furaldehyde)

The following table summarizes the expected NMR spectral data based on the 4-nitro isomer.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 9.7 (approx.) | s | Aldehyde proton |

| 8.3 (approx.) | d | Protons on the nitrophenyl ring | |

| 7.9 (approx.) | d | Protons on the nitrophenyl ring | |

| 7.4 (approx.) | d | Furan ring proton | |

| 7.3 (approx.) | d | Furan ring proton | |

| ¹³C | 178 (approx.) | Aldehyde carbonyl | |

| 155-120 (approx.) | Aromatic carbons |

Disclaimer: The NMR data presented is for the isomeric 5-(4-Nitrophenyl)-2-furaldehyde and should be used for reference purposes only. Actual chemical shifts for this compound will vary.

Infrared (IR) Spectroscopy (Reference Data for 5-(4-Nitrophenyl)-2-furaldehyde)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1520 and ~1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600, ~1475 | Medium to Weak | C=C stretch (aromatic rings) |

Disclaimer: The IR data is based on the functional groups present and reference spectra of similar compounds. Actual peak positions may vary.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Interpretation |

| 217 | [M]⁺, Molecular ion |

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. Two plausible methods are the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction. A detailed protocol for a similar compound, 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde, via a Meerwein-type reaction is provided below as a representative experimental procedure.[1]

Synthesis of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (Representative Protocol)

Materials:

-

2-chloro-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Sodium Nitrite (NaNO₂)

-

Furfural

-

Copper(II) Chloride (CuCl₂)

-

Ethanol

Procedure:

-

Dissolve 8 g of 2-chloro-4-nitroaniline in a mixture of concentrated HCl and water (1:1) with stirring.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (0.07 mol) dropwise to the cooled mixture.

-

Allow the reaction to proceed for one hour to complete the diazotization, then filter the reaction mixture and collect the filtrate.

-

To the filtrate, add furfural (0.05 mol), followed by the dropwise addition of a solution of copper chloride (2 g in 10 ml of water).

-

Continue stirring the reaction mixture for 4 hours and then leave it overnight at room temperature.

-

Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the purified product.[1]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of 5-aryl-2-furaldehydes via Meerwein arylation.

Biological Activity and Signaling Pathways

Derivatives of nitrofuran are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the reductive activation of the nitro group by bacterial nitroreductases.

Antimicrobial Mechanism of Action

The prevailing hypothesis for the antimicrobial action of nitrofurans is as follows:

-

Uptake and Activation: The nitrofuran compound is taken up by the bacterial cell.

-

Reductive Activation: Inside the bacterium, flavoproteins (nitroreductases) reduce the 5-nitro group. This process generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives.

-

Cellular Damage: These reactive intermediates are non-specific in their targets and can cause widespread damage to cellular macromolecules. This includes:

-

DNA Damage: The intermediates can cause strand breakage and other lesions in the bacterial DNA.

-

Ribosomal Inhibition: They can bind to ribosomal proteins and RNA, thereby inhibiting protein synthesis.

-

Enzyme Inhibition: Key enzymes involved in metabolic pathways, such as the citric acid cycle and carbohydrate metabolism, can be inhibited.

-

This multi-targeted mechanism of action is thought to be a reason for the relatively low incidence of bacterial resistance to nitrofurans.

Putative Antimicrobial Signaling Pathway

Caption: Proposed mechanism of antimicrobial action for nitrofuran derivatives.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis can be achieved through established organic reactions, and its biological activity is rooted in the well-characterized antimicrobial properties of the nitrofuran class. This technical guide provides a foundational understanding of this compound for researchers and developers in the chemical and pharmaceutical sciences. Further research is warranted to fully elucidate the specific spectral properties and biological activities of this particular isomer.

References

Biological Activity of 5-(Nitrophenyl)-2-furaldehyde Derivatives: A Technical Guide

Introduction

Derivatives of 5-(nitrophenyl)-2-furaldehyde represent a significant class of heterocyclic compounds in medicinal chemistry, drawing considerable interest for their diverse and potent biological activities. The core structure, featuring a furan ring substituted with a nitrophenyl group at the 5-position and an aldehyde at the 2-position, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The nitro group is often essential for the observed bioactivity.[1] The primary focus of research has been on the antimicrobial and anticancer properties of these derivatives.[2] This technical guide provides a comprehensive overview of the biological evaluation of these compounds, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for their assessment.

Antimicrobial Activity

Nitrofurans have long been utilized as synthetic antimicrobial agents.[1] Derivatives of 5-(nitrophenyl)-2-furaldehyde continue this legacy, with many novel compounds demonstrating promising activity against a range of bacterial and fungal pathogens.[1][3]

Mechanism of Action

The antimicrobial action of nitrofuran derivatives is initiated by the reduction of the nitro group within the microbial cell.[2] This process is catalyzed by bacterial nitroreductases, which convert the nitro group into highly reactive, short-lived electrophilic intermediates. These intermediates can then interact with and damage various cellular macromolecules, including ribosomal proteins, enzymes, and DNA, leading to the inhibition of essential cellular processes and ultimately, cell death.[2]

Caption: General mechanism of antimicrobial action for nitrofuran derivatives.[2]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Compound 1 | S. aureus | 1.56 | Furazolidone (FZD) | 3.13 |

| Compound 3 | S. aureus | - | - | - |

| Compound 4 | S. aureus | - | - | - |

| Compound 5 | S. aureus | - | - | - |

| Compound 18 | S. aureus | - | - | - |

| Compound 9c | B. subtilis | 50 (µ g/disc ) | - | - |

| Compound 9d | S. aureus | 50 (µ g/disc ) | - | - |

| Compound 9a, 9c-g | C. albicans | 100 (µ g/disc ) | - | - |

Note: Data is compiled from multiple sources for illustrative purposes.[1][4] Some studies report activity in terms of µ g/disc , a semi-quantitative measure from disc diffusion assays.[1][2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.[2]

-

Materials and Preparation:

-

Test Compounds: Prepare stock solutions of the 5-(2-nitrophenyl)-2-furaldehyde derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

-

Growth Medium: Sterilize Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Microorganism: Culture the bacterial or fungal strain to be tested overnight in the appropriate broth to achieve a logarithmic growth phase. Adjust the inoculum to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Equipment: Sterile 96-well microtiter plates.

-

-

Assay Procedure:

-

Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final volume of 110 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

Anticancer Activity

A significant area of investigation for 5-(nitrophenyl)-2-furaldehyde derivatives is their potential as anticancer agents.[2] Studies have demonstrated that certain derivatives exhibit potent cytotoxicity against a wide array of human cancer cell lines.[5]

Mechanism of Action

The anticancer activity of these compounds is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7] For some derivatives, this involves the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. The compound can cause a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins like cytochrome C from the mitochondria into the cytoplasm.[5] This event triggers a cascade of enzymatic reactions involving caspases (e.g., caspase-3), which are the executioners of apoptosis, ultimately leading to cell death.[5]

Caption: Experimental workflow for the evaluation of anticancer compounds.

Data Presentation: In-Vitro Cytotoxicity

The anticancer potential is commonly evaluated by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of cancer cells by 50% in vitro.[2]

| Derivative | Cell Line | Cancer Type | IC50 (µM) after 24h | Reference Drug | IC50 (µM) |

| Compound 14b | MCF-7 | Breast Cancer | 0.85 | - | - |

| Compound 14b | MDA-MB-231 | Breast Cancer | - | - | - |

| Compound 2h | MOLT-4 | Leukemia | < 0.01 | - | - |

| Compound 2h | SW-620 | Colon Cancer | < 0.01 | - | - |

| Compound 2h | SK-MEL-5 | Melanoma | < 0.01 | - | - |

| Compound 11 | Melanoma Cells | Melanoma | 1.7 | Cisplatin | 10 |

| Compound 12 | Melanoma Cells | Melanoma | 2.0 | Cisplatin | 10 |

Note: Data is compiled from multiple sources for illustrative purposes.[5][7][8] IC50 values are highly dependent on the cell line and incubation time.

Experimental Protocols

MTT Assay for Cytotoxicity [2]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining [5]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Harvesting: Collect both adherent and floating cells and wash them with cold Phosphate-Buffered Saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells | MDPI [mdpi.com]

- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

The Promising Potential of 5-(2-Nitrophenyl)-2-furaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Nitrophenyl)-2-furaldehyde, a heterocyclic aldehyde, is emerging as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Its unique chemical structure, featuring a furan ring substituted with a nitro group and a phenyl ring, provides a foundation for the synthesis of a diverse range of derivatives with promising biological activities. This technical guide delves into the core aspects of this compound's applications in medicinal chemistry, focusing on its synthesis, potential as an antimicrobial and anticancer agent, and the underlying mechanisms of action.

Synthesis of this compound and its Derivatives

The synthesis of the core molecule, this compound, can be achieved through methods like the Meerwein arylation of furfural using a substituted aniline.[1] This foundational compound serves as a versatile starting material for a variety of chemical modifications, leading to the generation of extensive libraries of derivatives. Key classes of these derivatives include Schiff bases, chalcones, and thiosemicarbazones, each with distinct biological properties.

Experimental Protocols

General Synthesis of Schiff Base Derivatives:

A common method for synthesizing Schiff bases involves the condensation reaction between this compound and a primary amine.

-

Materials: this compound, substituted aniline, absolute ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve equimolar amounts of this compound and the desired substituted aniline in absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for a specified time (typically 2-6 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol or methanol) is performed to purify the product.

-

General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation:

Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation of an aldehyde with a ketone.

-

Materials: this compound, substituted acetophenone, ethanol, aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Procedure:

-

Dissolve the substituted acetophenone in ethanol in a flask.

-

Add an aqueous solution of NaOH or KOH and stir the mixture at room temperature.

-

Slowly add a solution of this compound in ethanol to the reaction mixture.

-

Continue stirring at room temperature for several hours (typically 12-24 hours).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Filter the solid, wash with water until neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.[2][3]

-

General Synthesis of Thiosemicarbazone Derivatives:

Thiosemicarbazones are readily prepared by the reaction of an aldehyde with thiosemicarbazide.

-

Materials: this compound, thiosemicarbazide, ethanol, catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure:

-

Dissolve this compound in ethanol.

-

Add an equimolar amount of thiosemicarbazide to the solution.

-

Add a catalytic amount of a strong acid.

-

Reflux the mixture for a few hours, monitoring by TLC.

-

Cool the reaction mixture to allow the thiosemicarbazone to crystallize.

-

Collect the product by filtration, wash with cold ethanol, and dry.[4]

-

Antimicrobial Applications

Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria.[5] The antimicrobial efficacy is often attributed to the nitro group, a common feature in many antimicrobial drugs.

Quantitative Antimicrobial Activity

The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Azomethine Derivative | Bacillus subtilis | 1.5625 | [6] |

| Azomethine Derivative | Staphylococcus aureus | 3.125 | [6] |

| Azomethine Derivative | Escherichia coli | 0.39065 | [6] |

| Thiosemicarbazone | Mycobacterium tuberculosis | - | [7][8] |

| Various Derivatives | Candida albicans | >50 | [6] |

Table 1: Minimum Inhibitory Concentration (MIC) of selected this compound derivatives against various microorganisms. (Note: "-" indicates that specific quantitative data was not available in the cited sources, although activity was reported).

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum, test compound stock solution.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.

-

Anticancer Applications

Beyond their antimicrobial properties, derivatives of this compound have shown promising anticancer activity against various cancer cell lines.[9] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity

The in vitro anticancer efficacy is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidinone Derivative | MCF-7 (Breast) | 0.85 | [9] |

| Thiazolidinone Derivative | MDA-MB-231 (Breast) | 1.37 | [9] |

| Thiazolidinone Derivative | HT-29 (Colon) | - | [10] |

| Thiazolidinone Derivative | DLD-1 (Colon) | - | [10] |

| Thiazolidinone Derivative | AGS (Gastric) | - | [11] |

Table 2: IC50 values of selected this compound derivatives against various cancer cell lines. (Note: "-" indicates that specific quantitative data was not available in the cited sources, although activity was reported).

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: 96-well plates, cancer cell lines, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[10]

-

Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are linked to their ability to modulate key cellular signaling pathways. While research is ongoing, preliminary evidence suggests the involvement of the NF-κB and PI3K/Akt pathways in their anticancer effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in various cancers. Some furan derivatives have been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory and pro-survival genes.[12]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Certain benzofuran derivatives have demonstrated the ability to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.[13]

Visualizations

Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Proposed Anticancer Signaling Pathway Inhibition

Caption: Proposed mechanism of anticancer action via inhibition of PI3K/Akt and NF-κB signaling pathways.

Conclusion

This compound represents a promising and versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated significant antimicrobial and anticancer activities in preclinical studies. The ease of synthesis and the potential for diverse structural modifications make it an attractive starting point for medicinal chemists. Further research is warranted to fully elucidate the structure-activity relationships, optimize the pharmacological properties of lead compounds, and explore their in vivo efficacy and safety profiles. The continued investigation into the molecular mechanisms of action, particularly the modulation of key signaling pathways, will be crucial in advancing these promising compounds towards clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial nitrofuran derivatives. I. 5-nitro-2-furaldehyde semicarbazones and thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 5-(2-Nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Nitrophenyl)-2-furaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The reactivity of its aldehyde functional group is pivotal for the synthesis of a diverse array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical transformations of the aldehyde moiety in this compound. It details experimental protocols for key reactions, presents quantitative data for these transformations, and illustrates relevant reaction workflows. The insights provided herein are intended to facilitate further research and development of novel compounds derived from this versatile scaffold.

Introduction

The furan ring is a privileged scaffold in numerous biologically active compounds. When substituted with both an aldehyde and a nitrophenyl group, as in this compound, the molecule presents two key reactive sites. The aldehyde group, in particular, serves as a versatile handle for a variety of chemical modifications, including condensation, oxidation, reduction, and olefination reactions. The electronic properties of the furan ring and the steric and electronic influence of the ortho-substituted nitrophenyl group modulate the reactivity of the aldehyde, making it a subject of interest for synthetic and medicinal chemists. This guide focuses on the principal reactions of this aldehyde group, providing practical experimental details and data to support further investigation.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

Table 1: Synthesis of this compound via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Time (h) | Temperature | Yield (%) |

| 5-Bromo-2-furaldehyde | 2-Nitrophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/EtOH/H₂O | 8 | Reflux | Not Reported |

DME: 1,2-Dimethoxyethane, dppf: 1,1'-Bis(diphenylphosphino)ferrocene

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a primary site for nucleophilic attack and condensation reactions, allowing for the straightforward synthesis of a wide range of derivatives.

Condensation Reactions

Condensation reactions are fundamental to extending the molecular framework of this compound. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon double bond.

The reaction of this compound with hydrazines or primary amines yields hydrazones and Schiff bases (imines), respectively. These derivatives are of particular interest due to their wide range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: Synthesis of a Hydrazone Derivative (General Procedure)

A solution of this compound (1 mmol) in ethanol (10 mL) is treated with a solution of the desired hydrazine (1 mmol) in ethanol (5 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is then refluxed for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Table 2: Representative Hydrazone and Schiff Base Derivatives

| Reactant | Product | Reaction Type | Typical Yield (%) |

| Hydrazine hydrate | Hydrazone | Condensation | >85 |

| Phenylhydrazine | Phenylhydrazone | Condensation | >80 |

| Aniline | Schiff Base (Imine) | Condensation | >90 |

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, while the Claisen-Schmidt condensation is a reaction with a ketone. These reactions are pivotal for synthesizing α,β-unsaturated systems, which are important pharmacophores.

Experimental Protocol: Claisen-Schmidt Condensation with a Substituted Acetophenone (Analogous Procedure)

To a stirred solution of a substituted acetophenone (1 mmol) and 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (1 mmol) in ethanol (15 mL), an aqueous solution of potassium hydroxide (40%) is added dropwise at room temperature. The reaction mixture is stirred for 6-8 hours. The resulting solid is filtered, washed with water and cold ethanol, and then recrystallized from an appropriate solvent to afford the chalcone derivative.[1]

Table 3: Representative Products of Condensation with Active Methylene Compounds and Ketones

| Reactant | Product Type | Catalyst | Typical Yield (%) |

| Malononitrile | Dicyanovinyl | Piperidine | High |

| Acetophenone | Chalcone | KOH or NaOH | 70-90 |

| 2-Acetylthiophene | Thienyl chalcone | KOH or NaOH | 70-90 |

Reduction of the Aldehyde Group

The aldehyde group can be selectively reduced to a primary alcohol, yielding (5-(2-nitrophenyl)furan-2-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride.

Experimental Protocol: Reduction to the Corresponding Alcohol

To a solution of this compound (1 mmol) in methanol (15 mL) at 0 °C, sodium borohydride (1.2 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which can be purified by column chromatography.

Table 4: Reduction of the Aldehyde Group

| Reducing Agent | Product | Solvent | Typical Yield (%) |

| Sodium Borohydride (NaBH₄) | (5-(2-Nitrophenyl)furan-2-yl)methanol | Methanol | >90 |

Oxidation of the Aldehyde Group

Oxidation of the aldehyde group leads to the corresponding carboxylic acid, 5-(2-nitrophenyl)furan-2-carboxylic acid. This transformation can be accomplished using various oxidizing agents.

Experimental Protocol: Oxidation to the Carboxylic Acid (General Procedure)

A solution of this compound (1 mmol) in a suitable solvent (e.g., acetone or a mixture of t-BuOH and water) is treated with an oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Table 5: Oxidation of the Aldehyde Group

| Oxidizing Agent | Product | Solvent | Typical Yield (%) |

| Potassium Permanganate (KMnO₄) | 5-(2-Nitrophenyl)furan-2-carboxylic acid | Acetone/Water | Moderate to High |

| Sodium Chlorite (NaClO₂) | 5-(2-Nitrophenyl)furan-2-carboxylic acid | t-BuOH/Water | High |

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the introduction of a variety of substituents. This reaction involves a phosphonium ylide and is highly versatile for carbon-carbon double bond formation.

Experimental Protocol: Wittig Reaction (General Procedure)

To a suspension of a phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as n-butyllithium or sodium hydride is added at 0 °C. The mixture is stirred for 30 minutes to generate the ylide. A solution of this compound (1 mmol) in anhydrous THF is then added dropwise, and the reaction is stirred at room temperature for several hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the resulting alkene is purified by column chromatography.

Table 6: Representative Wittig Reaction Products

| Phosphonium Ylide | Product | Stereoselectivity | Typical Yield (%) |

| Ph₃P=CH₂ | 2-Vinyl-5-(2-nitrophenyl)furan | - | Good |

| Ph₃P=CHCO₂Et | Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate | E-isomer favored | High |

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the key reactions of the aldehyde group in this compound.

Caption: General reaction pathways of the aldehyde group.

Biological Significance and Drug Development

Derivatives of 5-nitrofuran are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic properties. The mechanism of action for many nitrofurans involves the enzymatic reduction of the nitro group to reactive nitroso and hydroxylamino intermediates, which can then damage microbial DNA and other macromolecules. The reactivity of the aldehyde group is crucial in the synthesis of prodrugs or analogs with modified pharmacokinetic and pharmacodynamic profiles. For instance, the formation of hydrazones from 5-nitro-2-furaldehyde has been a successful strategy in the development of drugs like Nifurtimox, used to treat Chagas disease.[1][2] While specific signaling pathways for this compound are not yet fully elucidated, its structural similarity to known bioactive nitrofurans suggests that its derivatives are promising candidates for drug discovery programs targeting infectious diseases.

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

The aldehyde group of this compound is a highly versatile functional group that enables the synthesis of a wide variety of derivatives through well-established organic reactions. This technical guide has provided an overview of key transformations, including condensation, reduction, oxidation, and Wittig reactions, along with representative experimental protocols and quantitative data. The continued exploration of the reactivity of this aldehyde will undoubtedly lead to the discovery of novel molecules with significant potential in drug development and materials science. It is anticipated that the information compiled herein will serve as a valuable resource for researchers in these fields.

References

Stability and Storage of 5-(2-Nitrophenyl)-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive stability data for 5-(2-Nitrophenyl)-2-furaldehyde is limited in publicly available literature. This guide provides a detailed overview based on information from safety data sheets, general principles of chemical stability for nitroaromatic and furan-containing compounds, and stability studies on structurally related molecules. For mission-critical applications, it is imperative to conduct specific stability studies under the intended use and storage conditions.

Introduction

This compound is a complex organic molecule incorporating a furan ring, an aldehyde functional group, and a nitrophenyl substituent. This unique combination of moieties makes it a valuable intermediate in medicinal chemistry and materials science. However, the inherent reactivity of these functional groups also dictates its stability profile and necessitates specific storage and handling protocols to ensure its integrity and prevent the formation of impurities. This technical guide outlines the known stability characteristics, recommended storage conditions, and general methodologies for assessing the stability of this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇NO₄ | [1] |

| Molecular Weight | 217.18 g/mol | [1] |

| Appearance | Solid (Specific color not consistently reported) | [1] |

| Melting Point | 94-97 °C | [1] |

| Boiling Point | 105-107 °C at 30 mmHg | [1] |

| Solubility | Information not available. Likely soluble in common organic solvents. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, light, and pH. The primary degradation pathways are anticipated to involve the aldehyde and nitro groups, as well as the furan ring.

Thermal Stability

While specific thermal decomposition data for this compound is not available, studies on the related compound, 5-nitro-2-furaldehyde semicarbazone, indicate that thermal degradation of the nitrofuran structure can occur at elevated temperatures. It is advisable to store the compound in a cool environment to minimize the rate of potential degradation reactions.

Hydrolytic Stability

The presence of the furan ring and the aldehyde group suggests a susceptibility to hydrolysis, particularly under non-neutral pH conditions.

-

Acidic Conditions: In acidic solutions, furan rings can be susceptible to opening. The aldehyde group may also participate in acid-catalyzed reactions.

-

Alkaline Conditions: Studies on the related 5-nitro-2-furaldehyde have shown that in alkaline solutions, it can form a nitronic acid anion, which may undergo further irreversible ring-opening reactions.[2]

Photostability

Nitroaromatic compounds are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to the formation of degradation products. It is crucial to protect this compound from light.

Oxidative Stability

The aldehyde group is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid. The presence of the nitro group may also influence the oxidative stability of the molecule.

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended to maintain the quality and integrity of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (e.g., 2-8 °C). Avoid freezing. | To minimize thermal degradation. |

| Light | Protect from light. Store in an amber vial or in the dark. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and degradation from air and moisture. |

| Container | Tightly sealed container. | To prevent exposure to air and moisture. |

| pH (in solution) | Maintain neutral pH. | To prevent acid or base-catalyzed hydrolysis. |

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.[3]

General Protocol for Forced Degradation Studies

The following table outlines a general protocol for conducting forced degradation studies on this compound. The extent of degradation should be monitored by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat at a controlled temperature for a specified period. Neutralize the solution before analysis. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3-30% hydrogen peroxide. Keep at room temperature for a specified period. |

| Thermal Degradation | Expose the solid compound to dry heat at a temperature below its melting point (e.g., 60-80 °C) for a specified period. |

| Photodegradation | Expose a solution of the compound and the solid compound to UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] |

Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products. This typically involves using a C18 column with a gradient elution of a buffered mobile phase and an organic modifier. Detection is commonly performed using a UV detector at a wavelength where the parent compound and potential degradants absorb.